molecular formula C7H7FO B1307441 3-Fluoro-5-methylphenol CAS No. 216976-31-7

3-Fluoro-5-methylphenol

Cat. No.: B1307441
CAS No.: 216976-31-7
M. Wt: 126.13 g/mol
InChI Key: AYMBVFCWNCCREA-UHFFFAOYSA-N
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Description

3-Fluoro-5-methylphenol is an organic compound with the chemical formula C7H7FO. It is a derivative of phenol, where the hydrogen atom at the third position of the benzene ring is replaced by a fluorine atom, and the hydrogen atom at the fifth position is replaced by a methyl group. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Fluoro-5-methylphenol can be synthesized through several methods. One common method involves the reaction of phenol with a fluorinating agent such as cesium trifluoride and a methylating agent such as methyl iodide . The reaction typically occurs under controlled conditions to ensure the selective substitution of the hydrogen atoms with fluorine and methyl groups.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-5-methylphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form the corresponding hydroxy derivatives.

    Substitution: The fluorine and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogens or alkylating agents can be used under conditions such as elevated temperatures or the presence of catalysts.

Major Products Formed:

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroxy derivatives.

    Substitution: Formation of various substituted phenols depending on the reagents used.

Scientific Research Applications

3-Fluoro-5-methylphenol has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-methylphenol involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom’s electronegativity can influence the compound’s reactivity and binding affinity to these targets. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects.

Comparison with Similar Compounds

  • 3-Fluoro-4-methylphenol
  • 3-Fluoro-2-methylphenol
  • 3-Fluoro-6-methylphenol

Comparison: 3-Fluoro-5-methylphenol is unique due to the specific positioning of the fluorine and methyl groups on the benzene ring. This positioning can influence the compound’s chemical reactivity, physical properties, and biological activities compared to other similar compounds. For example, the position of the fluorine atom can affect the compound’s acidity and its interactions with other molecules.

Properties

IUPAC Name

3-fluoro-5-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FO/c1-5-2-6(8)4-7(9)3-5/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYMBVFCWNCCREA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50393550
Record name 3-Fluoro-5-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216976-31-7
Record name 3-Fluoro-5-methylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=216976-31-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-5-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-5-methylphenol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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